2-Amino-N-(2-bromophenyl)benzenesulfonamide
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Overview
Description
2-Amino-N-(2-bromophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H11BrN2O2S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with an amino group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-bromophenyl)benzenesulfonamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with aniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-bromophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used under mild conditions.
Major Products
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation and Reduction Reactions: Products include nitrobenzenesulfonamides and aminobenzenesulfonamides.
Coupling Reactions:
Scientific Research Applications
2-Amino-N-(2-bromophenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer and antimicrobial agents by inhibiting carbonic anhydrase IX.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-bromophenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate, leading to a decrease in tumor cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzenesulfonamide: Lacks the bromophenyl group and has different chemical properties.
N-(2-Bromophenyl)benzenesulfonamide: Lacks the amino group, affecting its reactivity and applications.
4-Amino-N-(2-bromophenyl)benzenesulfonamide: The amino group is positioned differently, leading to variations in its chemical behavior.
Uniqueness
2-Amino-N-(2-bromophenyl)benzenesulfonamide is unique due to the presence of both the amino and bromophenyl groups, which confer distinct reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX selectively makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H11BrN2O2S |
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Molecular Weight |
327.20 g/mol |
IUPAC Name |
2-amino-N-(2-bromophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O2S/c13-9-5-1-3-7-11(9)15-18(16,17)12-8-4-2-6-10(12)14/h1-8,15H,14H2 |
InChI Key |
FONCFCFBVGHTER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CC=C2Br |
Origin of Product |
United States |
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